Fluchloralin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
Fluchloralin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluchloralin, a dinitroaniline herbicide, has been utilized in agriculture for the pre-emergence control of annual grasses and broadleaf weeds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and herbicidal mode of action of fluchloralin. Detailed methodologies for its synthesis, extraction from environmental matrices, and analytical determination are presented. Furthermore, the guide elucidates the molecular mechanism of fluchloralin, focusing on its interaction with tubulin and the subsequent disruption of microtubule polymerization, a critical process for cell division in target organisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical and biological characteristics of dinitroaniline compounds.
Chemical Identity and Structure
Fluchloralin is chemically known as N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline[1]. Its chemical structure is characterized by a dinitroaniline core, substituted with a trifluoromethyl group, a propyl group, and a 2-chloroethyl group attached to the amine.
Caption: Chemical structure of Fluchloralin.
Physicochemical Properties
The physical and chemical properties of fluchloralin are crucial for understanding its environmental fate, bioavailability, and formulation. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃ClF₃N₃O₄ | [1] |
| Molecular Weight | 355.70 g/mol | [1] |
| Appearance | Orange-yellow crystalline solid | [1] |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 392.3 °C at 760 mmHg (Predicted) | |
| Water Solubility | 0.9 mg/L at 20 °C | |
| Vapor Pressure | 3 x 10⁻⁵ mm Hg at 20 °C | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 5.07 | |
| Henry's Law Constant | 1.5 x 10⁻⁵ atm·m³/mol (Estimated) |
Experimental Protocols
Synthesis of Fluchloralin
Fluchloralin is synthesized via the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with N-(2-chloroethyl)propylamine. A general experimental workflow is outlined below.
Caption: General experimental workflow for the synthesis of Fluchloralin.
Methodology:
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Reaction Setup: To a solution of 4-chloro-3,5-dinitrobenzotrifluoride in an inert solvent such as acetonitrile, an equimolar amount of N-(2-chloroethyl)propylamine is added. A slight excess of a base, for instance, potassium carbonate, is added to scavenge the hydrochloric acid formed during the reaction.
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Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
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Purification: The crude product obtained after solvent evaporation is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure fluchloralin.
Extraction and Analysis of Fluchloralin from Soil
The analysis of fluchloralin residues in soil samples typically involves extraction followed by gas chromatographic determination. The U.S. Environmental Protection Agency (EPA) has established standard methods for these procedures.
Caption: Workflow for the analysis of Fluchloralin in soil samples.
Methodology: Extraction (EPA Method 3540C - Soxhlet Extraction) [2][3][4]
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Sample Preparation: A known weight of the soil sample (e.g., 10-20 g) is mixed with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
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Extraction: The mixture is placed in a Soxhlet extraction thimble. The thimble is then placed in a Soxhlet extractor, and the sample is extracted with a suitable solvent (e.g., a mixture of acetone and hexane) for a defined period (typically 6-24 hours).
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Concentration: After extraction, the solvent is carefully concentrated using a rotary evaporator or a Kuderna-Danish apparatus to a small volume.
Methodology: Analysis (EPA Method 8081B - Organochlorine Pesticides by Gas Chromatography) [5]
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Cleanup (if necessary): The concentrated extract may require a cleanup step to remove interfering co-extractives. This is often achieved using column chromatography with adsorbents like Florisil.
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Instrumentation: A gas chromatograph (GC) equipped with an electron capture detector (ECD) is used for the analysis. A capillary column suitable for organochlorine pesticide analysis is employed.
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GC Conditions:
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Injector Temperature: 200-250 °C
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Oven Temperature Program: A temperature program is used to separate the analytes, for example, an initial temperature of 150 °C held for a few minutes, followed by a ramp to 280 °C.
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Detector Temperature: 300-320 °C
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Carrier Gas: High-purity nitrogen or helium.
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Quantification: The concentration of fluchloralin in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Mechanism of Action: Disruption of Microtubule Polymerization
The primary herbicidal mode of action of fluchloralin, and dinitroanilines in general, is the inhibition of microtubule formation. Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in cell division, cell wall formation, and intracellular transport.
Caption: Signaling pathway of Fluchloralin's herbicidal action.
Fluchloralin binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into functional microtubules. The absence of stable microtubules leads to the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division (mitosis). Consequently, cell division is arrested, and the plant cannot grow, ultimately leading to its death. This mechanism of action is particularly effective against germinating seedlings.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The inhibitory effect of fluchloralin on microtubule formation can be quantified using an in vitro tubulin polymerization assay. This assay measures the increase in turbidity (light scattering) as purified tubulin polymerizes into microtubules.
Methodology:
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Reagents and Materials:
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Lyophilized, purified tubulin (e.g., from bovine brain).
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Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂).
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GTP (guanosine triphosphate) solution.
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Fluchloralin stock solution in a suitable solvent (e.g., DMSO).
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A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
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96-well microplates.
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Procedure:
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A reaction mixture containing tubulin in polymerization buffer and GTP is prepared on ice.
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Various concentrations of fluchloralin (and a vehicle control) are added to the wells of a microplate.
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The tubulin/GTP mixture is added to the wells to initiate the reaction.
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The plate is immediately transferred to the spectrophotometer pre-warmed to 37 °C.
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The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a period of 60-90 minutes.
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Data Analysis:
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The change in absorbance over time is plotted to generate polymerization curves.
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The rate of polymerization is determined from the slope of the linear phase of the curve.
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The concentration of fluchloralin that inhibits polymerization by 50% (IC₅₀) can be calculated by plotting the polymerization rate against the logarithm of the fluchloralin concentration.
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Conclusion
Fluchloralin is a well-characterized dinitroaniline herbicide with a specific mode of action involving the disruption of microtubule dynamics. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The elucidation of its mechanism of action at the molecular level provides a basis for understanding its herbicidal activity and for the development of new compounds targeting the cytoskeleton. The information presented herein is intended to be a valuable resource for scientists and researchers in the fields of agricultural science, environmental chemistry, and drug discovery.
